molecular formula C8H13NO B8609131 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE

3-(3-BUTEN-1-YL)-2-PYRROLIDINONE

Cat. No.: B8609131
M. Wt: 139.19 g/mol
InChI Key: PVZPISASJMFNFT-UHFFFAOYSA-N
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Description

3-(3-BUTEN-1-YL)-2-PYRROLIDINONE is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The presence of the but-3-en-1-yl group adds a unique structural feature to this compound, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the reaction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidin-2-one ring and the but-3-en-1-yl group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

3-(3-BUTEN-1-YL)-2-PYRROLIDINONE has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs .

Mechanism of Action

The mechanism of action of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These steps are crucial for the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE include other pyrrolidin-2-ones, such as pyrrolidine-2,5-diones and prolinol derivatives. These compounds share the pyrrolidin-2-one core structure but differ in their substituents and functional groups .

Uniqueness: What sets this compound apart from other similar compounds is the presence of the but-3-en-1-yl group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development in various scientific fields .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-but-3-enylpyrrolidin-2-one

InChI

InChI=1S/C8H13NO/c1-2-3-4-7-5-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10)

InChI Key

PVZPISASJMFNFT-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CCNC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPEA (0.393 mL, 2.76 mmol) was dissolved in THF (25 mL) and chilled to −78° C. n-Butyllithium (1.10 mL, 2.76 mmol) was then added, and the reaction was warmed to 0° C. and re-chilled to −78° C. 1-(tert-Butyldimethylsilyl)pyrrolidin-2-one (0.500 g, 2.51 mmol) was then added as a solution in THF (1 mL), and the reaction mixture was warmed to room temperature for 1 hour. The reaction was then re-cooled to −78° C., and 4-bromobut-1-ene (0.305 mL, 3.01 mmol) was added dropwise in THF (1 mL). The reaction mixture was slowly warmed to room temperature overnight. The reaction was concentrated to an oil and loaded onto CELITE®. Purification by flash column chromatography using 0-30% acetone/hexanes provided the title compound (0.218 g, 62%): 1H NMR (400 MHz, CDCl3) δ 6.15 (s, 1H), 5.82 (ddt, J=17.0, 10.2, 6.6 Hz, 1H), 5.09-4.87 (m, 2H), 3.42-3.24 (m, 2H), 2.44-2.25 (m, 2H), 2.24-2.05 (m, 2H), 1.99 (dddd, J=13.6, 9.4, 6.9, 4.1 Hz, 1H), 1.78 (dq, J=12.1, 8.4 Hz, 1H), 1.45 (dtd, J=13.7, 9.1, 5.5 Hz, 1H); 13C NMR (101 MHz, CDCl3) δ 180.44, 137.92, 115.13, 40.29, 40.16, 31.45, 30.05, 27.60; ESIMS m/z 138 ([M−H]−).
Name
Quantity
0.393 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
1-(tert-Butyldimethylsilyl)pyrrolidin-2-one
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0.305 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
62%

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